![molecular formula C17H12F3NO3 B2682584 N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 2034563-72-7](/img/structure/B2682584.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
The compound contains a trifluoromethyl group attached to a benzamide moiety, and a bifuran group attached via a methylene bridge. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Bifuran moieties are found in various natural products and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzamide and bifuran moieties separately, followed by their connection via a methylene bridge. Trifluoromethylation, a common strategy in organic synthesis, could be used to introduce the trifluoromethyl group .Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the benzamide and bifuran moieties. The bifuran group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the trifluoromethyl group, which is known to undergo various types of reactions, including nucleophilic and radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated potent antibacterial activity against antibiotic-resistant Gram-positive bacteria. Specifically, it inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Moreover, it effectively prevents the development of biofilms by these bacteria. Notably, it outperforms the control antibiotic vancomycin in eradicating preformed biofilms .
Pharmaceutical Applications
Given its unique properties, researchers are investigating its potential as a lead compound for developing novel antibiotics. Its trifluoromethyl group may contribute to its antimicrobial activity, making it an exciting area of exploration in medicinal chemistry .
Future Directions
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action of “N-([2,2’-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide”. The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Compounds with a trifluoromethyl group can affect a variety of biochemical pathways due to their involvement in the trifluoromethylation of carbon-centered radical intermediates .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)16(22)21-10-13-6-7-15(24-13)14-5-2-8-23-14/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOOGBLYOVGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide |
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